(4-methylphenyl)methylphosphonic Acid
Overview
Description
“(4-methylphenyl)methylphosphonic Acid” is a compound that contains a phosphonic acid functional group. This group is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . The phosphonic acid functional group is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .
Synthesis Analysis
The synthesis of phosphonic acids can be achieved through several methods. These include the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis). These constitute the best methods to prepare phosphonic acids .
Scientific Research Applications
Environmental Monitoring and Decomposition Products of Nerve Agents : (4-methylphenyl)methylphosphonic acid derivatives have been studied in the context of environmental monitoring, particularly as decomposition products of nerve agents. A method for isolating and determining these compounds in environmental samples using gas chromatography was developed, highlighting their relevance in the detection of chemical warfare agents (Tørnes & Johnsen, 1989).
Antibacterial and Antitumor Activities : Research on α-aminophosphonic acids and their derivatives, including (4-methylphenyl)methylphosphonic acid, has shown a range of biological activities. These compounds have been synthesized and their antibacterial and antitumor activities reported, indicating potential applications in biomedical fields (Hua et al., 2007).
Use as Photo-degradable Surfactants : The C–P bonds of certain (4-methylphenyl)methylphosphonic acid derivatives can be cleaved upon UV-irradiation, leading to the production of other compounds. This property has been utilized to develop photo-degradable surfactants, which are significant in various industrial and environmental applications (Okamoto et al., 1988).
Synthesis and Properties of Phosphonopeptides : The synthesis and characterization of phosphonopeptides, including those derived from (4-methylphenyl)methylphosphonic acid, have been explored. These studies provide insights into the properties and potential applications of these compounds in various scientific fields (Böhmer et al., 1993).
Microbial Utilization as a Phosphate Source : Research on microbial utilization of methylphosphonic acid as a phosphate source sheds light on the environmental and ecological significance of these compounds. This study also reveals new metabolic pathways for methylphosphonic acid, expanding the understanding of its role in nature (Gama et al., 2019).
Future Directions
Phosphonic acids, including “(4-methylphenyl)methylphosphonic Acid”, have a wide range of applications covering various research fields including chemistry, biology, and physics. This makes the synthesis of phosphonic acids a determinant question for numerous research projects . The future directions in this field could involve exploring new synthesis methods, investigating novel applications, and studying the bioactive properties of these compounds .
properties
IUPAC Name |
(4-methylphenyl)methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O3P/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIOYVOBADMCAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378721 | |
Record name | (4-methylphenyl)methylphosphonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methylphenyl)methylphosphonic Acid | |
CAS RN |
13081-74-8 | |
Record name | (4-methylphenyl)methylphosphonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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